6-(Furan-2-yl)-2-methylpyridine-3-carboxylic acid

Medicinal Chemistry Heterocyclic Synthesis Building Block

Sourcing pre-functionalized heterocyclic building blocks with defined substitution patterns often requires costly de novo synthesis. 6-(Furan-2-yl)-2-methylpyridine-3-carboxylic acid (CAS 1240527-31-4) solves this by providing a ready-to-use scaffold with C-2 methyl and C-6 furan substituents pre-installed, enabling direct amide/ester derivatization for SAR studies. • Antifungal potential: Class-level IC50 12.83 μg/mL against Fusarium oxysporum. • Antibacterial baseline: MIC range 25-100 mg/mL vs. Gram-positive & Gram-negative strains. • Physicochemical precision: LogP 1.48, pKa 3.58 for rational lipophilicity modulation. • Synthesis-ready: 95% purity suitable for esterification to methyl ester (CAS 1184862-92-7) or amide coupling.

Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
CAS No. 1240527-31-4
Cat. No. B1440007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Furan-2-yl)-2-methylpyridine-3-carboxylic acid
CAS1240527-31-4
Molecular FormulaC11H9NO3
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=N1)C2=CC=CO2)C(=O)O
InChIInChI=1S/C11H9NO3/c1-7-8(11(13)14)4-5-9(12-7)10-3-2-6-15-10/h2-6H,1H3,(H,13,14)
InChIKeySYCIAVUQVWZODV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 2.5 g / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Furan-2-yl)-2-methylpyridine-3-carboxylic Acid Overview


6-(Furan-2-yl)-2-methylpyridine-3-carboxylic acid (CAS 1240527-31-4) is a heterocyclic compound characterized by a pyridine-3-carboxylic acid (nicotinic acid) core substituted at the C-6 position with a furan-2-yl group and at the C-2 position with a methyl group . With a molecular formula of C11H9NO3 and molecular weight of 203.19 g/mol, this compound belongs to the 6-aryl-2-methylnicotinic acid class, which was first systematically described as a synthetic target by Troschuetz and Nietsch in 1990 [1]. The compound is commercially available primarily as a research intermediate with typical purity specifications of 95% . The combination of a carboxylic acid functional group (pKa calculated as ~3.58) and dual aromatic heterocycles (pyridine and furan) positions this compound as a versatile scaffold for medicinal chemistry derivatization and as a candidate for structure-activity relationship (SAR) studies .

6-(Furan-2-yl)-2-methylpyridine-3-carboxylic Acid vs. Nicotinic Acid Analogs


Substitution with generic nicotinic acid derivatives (e.g., 6-methylnicotinic acid, 6-phenylnicotinic acid, or 6-(2-furyl)nicotinic acid lacking the C-2 methyl group) fails to recapitulate the unique physicochemical and synthetic profile of 6-(furan-2-yl)-2-methylpyridine-3-carboxylic acid. The C-2 methyl group exerts steric and electronic effects on the adjacent carboxylic acid moiety, altering both its reactivity in amide/ester bond formation and its predicted pKa relative to non-methylated analogs [1]. Furthermore, the furan-2-yl substituent at C-6 confers distinct hydrogen-bonding capacity (via the furan oxygen) and π-stacking geometry compared to phenyl or thiophenyl isosteres, directly impacting molecular recognition in biological targets [2]. The combination of these substituents is not commercially available as a standardized stock item in many alternative scaffolds, making direct procurement of this pre-functionalized building block more efficient than de novo synthesis of tailored analogs . The following evidence demonstrates why this specific substitution pattern creates verifiable differentiation relevant to procurement and experimental design.

6-(Furan-2-yl)-2-methylpyridine-3-carboxylic Acid: Evidence vs. Analogs


Synthetic Accessibility: Furan Substituent Advantages

The 6-aryl-2-methylnicotinic acid scaffold was first established via a facile synthetic route in 1990, demonstrating that the core structure can be reliably accessed [1]. Within this class, the furan-2-yl analog offers distinct advantages over other 6-aryl variants. Compared to 6-phenyl-2-methylnicotinic acid, the furan-2-yl substituent provides an additional heteroatom (oxygen) that serves as a hydrogen bond acceptor, potentially enhancing aqueous solubility and enabling additional intermolecular interactions in crystal packing or protein binding [2]. Unlike 6-(thiophen-2-yl)-2-methylnicotinic acid, the furan ring exhibits lower aromaticity and higher electron density at the C-2 and C-5 positions, making it more susceptible to electrophilic substitution for further downstream functionalization [2]. The compound serves as the direct precursor to methyl 6-(furan-2-yl)-2-methylnicotinate via straightforward esterification, a derivative that has been independently cataloged for screening applications .

Medicinal Chemistry Heterocyclic Synthesis Building Block

C-2 Methyl Group: Lipophilicity and Ionization Effects

The presence of the C-2 methyl group in 6-(furan-2-yl)-2-methylpyridine-3-carboxylic acid differentiates its predicted physicochemical profile from non-methylated analogs such as 6-(furan-2-yl)nicotinic acid (CAS 884507-36-2). Calculated properties indicate a LogP of approximately 1.48 for the target compound [1], compared to a predicted LogP of approximately 1.12 for 6-(furan-2-yl)nicotinic acid based on molecular weight and polarity differences . The acid pKa is calculated as 3.58, reflecting the influence of the ortho-methyl group on the carboxylic acid ionization [1]. Lipinski's Rule of Five compliance is maintained (true), with polar surface area of 63.33 Ų, indicating favorable drug-likeness [1]. LogD values show pronounced pH dependence: -0.32 at pH 5.5 and -1.73 at pH 7.4, indicating the compound remains predominantly ionized at physiological pH but with measurable neutral fraction at mildly acidic conditions [1].

Drug Discovery ADME Prediction Physicochemical Profiling

Antifungal Activity of Furan-Pyridine Hybrids

While direct activity data for 6-(furan-2-yl)-2-methylpyridine-3-carboxylic acid itself is not yet published in peer-reviewed literature, structurally related β-keto-enol pyridine-furan derivatives have demonstrated quantifiable antifungal activity that establishes class-level potential. Compound L1, a β-keto-enol derivative incorporating both pyridine and furan moieties, exhibited an IC50 of 12.83 μg/mL (approximately 46 μM) against Fusarium oxysporum f.sp albedinis, a fungal pathogen of agricultural significance [1]. This activity was benchmarked against the reference fungicide benomyl, establishing the furan-pyridine hybrid scaffold as a viable starting point for antifungal lead optimization. The target compound, bearing the free carboxylic acid and C-2 methyl group, represents a distinct chemotype within this class that could be further derivatized (e.g., via amide or ester formation) to explore SAR .

Antifungal Research Fusarium oxysporum Agricultural Chemistry

Antibacterial Activity of Pyridine-Furan Hybrids

Derivatives containing both pyridine and furan structural elements have been documented with quantifiable antibacterial activity against clinically relevant strains. A study of β-keto-enol pyridine-furan derivatives (compounds L1-L11) evaluated antibacterial activity against Escherichia coli, Bacillus subtilis, and Micrococcus luteus, establishing that this hybrid scaffold possesses broad-spectrum antibacterial potential [1]. Additionally, a structurally distinct furan-pyridine compound, N-((6-methylpyridine-2-yl)carbamothioyl)furan-2-carboxamide, demonstrated MIC values ranging from 25 to 100 mg/mL against a panel including Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 35150, and Salmonella enterica, with enhanced activity observed for its lanthanide complexes [2]. These data establish that the pyridine-furan pharmacophore is permissive for antibacterial activity, and 6-(furan-2-yl)-2-methylpyridine-3-carboxylic acid provides an underexplored carboxylic acid scaffold for generating novel amide, hydrazide, or heterocyclic derivatives [3].

Antibacterial Discovery Gram-positive Bacteria Gram-negative Bacteria

Ester Derivatization for Expanded Screening

6-(Furan-2-yl)-2-methylpyridine-3-carboxylic acid serves as the direct synthetic precursor to methyl 6-(furan-2-yl)-2-methylnicotinate (CAS 1184862-92-7), which has been independently commercialized as a screening compound . This esterification pathway is quantitatively defined: reaction with methanol under acid catalysis (H2SO4 or thionyl chloride) at reflux (60-80°C) yields the methyl ester with molecular weight increase from 203.19 to 217.22 g/mol . The methyl ester offers differentiated properties including reduced polarity, enhanced membrane permeability, and potential prodrug characteristics compared to the free acid . In contrast, non-methylated analog 6-(furan-2-yl)nicotinic acid (MW 189.17) yields a corresponding ester with different physicochemical properties, and the C-2 methyl group in the target compound introduces steric hindrance that may affect ester hydrolysis rates in biological systems . This established derivatization pathway provides procurement justification for the free acid as a versatile intermediate.

Medicinal Chemistry Prodrug Design Ester Derivatives

6-(Furan-2-yl)-2-methylpyridine-3-carboxylic Acid Applications


Antifungal Inhibitor Development for Fusarium oxysporum

Procure 6-(furan-2-yl)-2-methylpyridine-3-carboxylic acid as a core scaffold for synthesizing novel furan-pyridine hybrid antifungal agents. The class-level IC50 of 12.83 μg/mL demonstrated by β-keto-enol furan-pyridine derivatives against Fusarium oxysporum f.sp albedinis provides quantitative validation of the scaffold's potential [1]. The free carboxylic acid enables amide coupling with diverse amines to generate focused libraries, while the C-2 methyl group introduces steric and electronic modulation that differentiates this scaffold from non-methylated analogs [2]. Given that Fusarium species cause significant agricultural losses and are increasingly resistant to existing fungicides, this scaffold addresses an unmet need for novel chemotypes [1].

Amide and Hydrazide Derivatization for Antibacterial Discovery

Utilize 6-(furan-2-yl)-2-methylpyridine-3-carboxylic acid as the carboxylic acid component for synthesizing novel nicotinamide and nicotinohydrazide derivatives for antibacterial screening. Published data demonstrate that 6-aryl-2-methylnicotinic acid hydrazides possess quantifiable antimycobacterial activity, validating this derivatization strategy [3]. The documented antibacterial activity of furan-pyridine hybrids against both Gram-positive and Gram-negative bacterial strains (MIC range 25-100 mg/mL for structurally related compounds) establishes a baseline expectation for class-level activity [2]. The C-2 methyl group contributes to the unique substitution pattern that differentiates these derivatives from simpler nicotinic acid-based antibacterials.

Lipophilicity Optimization via C-2 Methyl Group

Incorporate 6-(furan-2-yl)-2-methylpyridine-3-carboxylic acid into medicinal chemistry programs where fine-tuning of lipophilicity is critical. The calculated LogP of 1.48 represents a measurable increase over the non-methylated analog (LogP ≈ 1.12), corresponding to an approximately 32% higher predicted lipophilicity [1][4]. The predicted pKa of 3.58 and pH-dependent LogD values (-0.32 at pH 5.5; -1.73 at pH 7.4) provide quantitative parameters for predicting ionization state and permeability across biological membranes [1]. These data support the compound's utility in SAR studies where subtle lipophilicity modulation is required, such as in CNS drug discovery or antibacterial programs where permeability-balance is essential.

Direct Precursor to Methyl Ester Screening Compounds

Procure 6-(furan-2-yl)-2-methylpyridine-3-carboxylic acid as a versatile intermediate for in-house synthesis of methyl 6-(furan-2-yl)-2-methylnicotinate (CAS 1184862-92-7) and related ester or amide derivatives . The established esterification protocol (methanol, acid catalysis, 60-80°C reflux) provides a straightforward, high-yield pathway to the methyl ester . For laboratories conducting SAR studies, purchasing the free acid enables parallel synthesis of diverse amides and esters from a single stock compound, reducing procurement complexity and ensuring batch-to-batch consistency. The 95% purity specification from commercial suppliers is adequate for research-scale derivatization and preliminary biological evaluation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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